molecular formula C21H16N4O3 B2547010 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1105214-30-9

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide

Katalognummer B2547010
CAS-Nummer: 1105214-30-9
Molekulargewicht: 372.384
InChI-Schlüssel: XAXOKQCOTREUTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-N-phenylacetamide is a derivative of N-phenylacetamide, which is a functional group known for its relevance in medicinal chemistry due to its presence in various biologically active compounds. The presence of the 1,2,4-oxadiazole ring suggests potential for antimicrobial activity, as seen in related compounds .

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives has been described in the literature. For instance, 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives were synthesized using acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, indicating a possible route for the synthesis of the compound . Additionally, the synthesis of phenyl-2(1H)-pyridinones through intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides suggests a method that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives can be elucidated using spectroscopic methods such as NMR and mass spectrometry. These techniques have been employed to confirm the structures of similar compounds, which could be applied to confirm the structure of 2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]-

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • An efficient synthesis method for 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives, including the compound , was developed, demonstrating the compounds' characterization through NMR and mass analyses. This highlights the compound's structural integrity and potential for further study in various applications (K. Srivani et al., 2018).

Polymorphism and Structural Analysis

  • Research on polymorphism of related oxadiazol compounds has shown the potential for anticancer activity, with various polymorphic structures offering insight into the molecular interactions and crystal organization. This study underscores the importance of structural variations in the biological efficacy of such compounds (S. Shishkina et al., 2019).

Biological Activities

  • Synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing oxadiazole rings have been reported, indicating the compounds' potential in generating novel structures with desirable biological activities (W. El‐Sayed et al., 2008).
  • A study on the synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle revealed diverse biological properties, showcasing a method for synthesizing novel compounds with potential pharmacological applications (V. R. Karpina et al., 2019).
  • New aromatic polyimides and poly(amide-imide) based on 1,3,4-oxadiazole-2-pyridyl pendant groups were synthesized, demonstrating thermal stability and organo-solubility. These materials could have applications in advanced material science, including their potential use in environmental remediation (Y. Mansoori et al., 2012).

Antimicrobial and Anticancer Properties

  • The synthesis and anti-bacterial study of N-substituted derivatives of oxadiazol compounds have illustrated moderate to significant activity, suggesting their utility in developing new antimicrobial agents (H. Khalid et al., 2016).
  • Compounds incorporating 1,3,4-oxadiazole rings have been synthesized and evaluated for their anticancer activities, with some showing promise as potential therapeutic agents (K. Redda & Madhavi Gangapuram, 2007).

Eigenschaften

IUPAC Name

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-18(22-16-10-5-2-6-11-16)14-25-13-7-12-17(21(25)27)20-23-19(24-28-20)15-8-3-1-4-9-15/h1-13H,14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXOKQCOTREUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.